molecular formula C16H16N6O2S2 B3051377 N-(((Phenylamino)thioxomethyl)amino)-N'-(((phenylamino)thioxomethyl)amino)ethane-1,2-diamide CAS No. 33371-71-0

N-(((Phenylamino)thioxomethyl)amino)-N'-(((phenylamino)thioxomethyl)amino)ethane-1,2-diamide

Cat. No. B3051377
CAS RN: 33371-71-0
M. Wt: 388.5 g/mol
InChI Key: PRMYDHXIMVQHMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(((Phenylamino)thioxomethyl)amino)-N'-(((phenylamino)thioxomethyl)amino)ethane-1,2-diamide is a useful research compound. Its molecular formula is C16H16N6O2S2 and its molecular weight is 388.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-(((Phenylamino)thioxomethyl)amino)-N'-(((phenylamino)thioxomethyl)amino)ethane-1,2-diamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 89227. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(((Phenylamino)thioxomethyl)amino)-N'-(((phenylamino)thioxomethyl)amino)ethane-1,2-diamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(((Phenylamino)thioxomethyl)amino)-N'-(((phenylamino)thioxomethyl)amino)ethane-1,2-diamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

The compound N-(((Phenylamino)thioxomethyl)amino)-N'-(((phenylamino)thioxomethyl)amino)ethane-1,2-diamide, and its derivatives have been explored in various synthetic pathways and characterizations in scientific research. For instance, the synthesis of substituted N-{[2-(aminocarbonyl)phenylamino]thioxomethyl}benzamides and 2-arylquinazolin-4(3H)-ones involves the reaction of ammonium thiocyanate and aroyl chlorides with 2-amino-benzamide under specific conditions, highlighting a facile one-pot synthesis method for such compounds (Mohebat, Raja, & Mohammadian, 2015). This approach underscores the versatility and reactivity of phenylamino-thioxomethyl groups in creating complex molecular structures.

Catalytic and Chemical Reactions

The chemical reactivity and potential catalytic applications of these compounds are also of interest. For example, N-acyl-2-phenyliminooxazolidines have been studied for their chemoselective monoacylating properties, indicating that these compounds can selectively react with primary amines in the presence of other functional groups, demonstrating a high degree of selectivity and potential for synthetic applications (Jang et al., 2005).

Metal Complexation and Coordination Chemistry

In coordination chemistry, these compounds have shown interesting behaviors in forming complexes with metals. For example, a systematic study of steric control in Pd(II) complexes with substituted diamines, including those with phenylamino-thioxomethyl groups, reveals how steric factors influence the bonding modes of thiocyanates, offering insights into the design of metal complexes with desired properties (Macdougall et al., 1982).

Photochemical and Fluorescence Studies

The photochemical behavior and fluorescence enhancement of compounds containing phenylamino groups, such as trans-4-aminostilbene derivatives, have been investigated, showing that N-phenyl substitutions lead to a more planar ground-state geometry and increased fluorescence quantum yields. These findings suggest potential applications in materials science, particularly in the development of fluorescent materials and optical sensors (Yang, Chiou, & Liau, 2002).

Green Chemistry and Sustainable Synthesis

In the realm of green chemistry, metal-free methods for synthesizing polysubstituted pyrrole derivatives have been developed, utilizing surfactants in aqueous media. This includes the use of compounds with phenylamino groups, demonstrating an environmentally friendly approach to synthesizing heterocyclic compounds, which are important in pharmaceuticals and agrochemicals (Kumar, Rāmānand, & Tadigoppula, 2017).

properties

IUPAC Name

1-[[2-oxo-2-[2-(phenylcarbamothioyl)hydrazinyl]acetyl]amino]-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O2S2/c23-13(19-21-15(25)17-11-7-3-1-4-8-11)14(24)20-22-16(26)18-12-9-5-2-6-10-12/h1-10H,(H,19,23)(H,20,24)(H2,17,21,25)(H2,18,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRMYDHXIMVQHMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NNC(=O)C(=O)NNC(=S)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70364303
Record name N-(((PHENYLAMINO)THIOXOMETHYL)AMINO)-N'-(((PHENYLAMINO)THIOXOMETHYL)AMINO)ETHANE-1,2-DIAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70364303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(((Phenylamino)thioxomethyl)amino)-N'-(((phenylamino)thioxomethyl)amino)ethane-1,2-diamide

CAS RN

33371-71-0
Record name NSC89227
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89227
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(((PHENYLAMINO)THIOXOMETHYL)AMINO)-N'-(((PHENYLAMINO)THIOXOMETHYL)AMINO)ETHANE-1,2-DIAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70364303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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